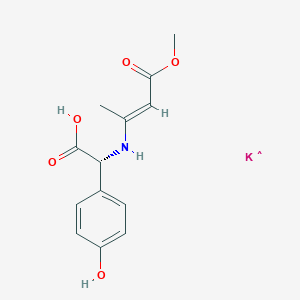

D-p-Hydroxyphenylglycine dane salt

Description

Significance as a Chiral Building Block in Complex Molecule Synthesis

The importance of D-p-Hydroxyphenylglycine Dane salt is intrinsically linked to its nature as a chiral building block. In the synthesis of pharmaceuticals and other biologically active molecules, chirality is a critical factor, as the three-dimensional arrangement of atoms can dictate a molecule's biological activity. enamine.net Many biological targets, such as enzymes and receptors, are themselves chiral, and thus interact differently with the various enantiomers of a chiral drug. enamine.net

This compound serves as a key precursor for introducing the D-p-hydroxyphenylglycyl side chain, which is a common structural motif in a number of blockbuster semi-synthetic β-lactam antibiotics. google.comnih.gov The "Dane salt" is formed by reacting D-p-hydroxyphenylglycine with a β-dicarbonyl compound, such as a β-ketoester (e.g., ethyl acetoacetate), to protect the α-amino group as an enamine. chemicalbook.com This temporary protection is crucial as it allows for the activation of the carboxyl group and subsequent acylation of a β-lactam nucleus, like 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA), without undesired side reactions at the amino group. google.com

The use of the Dane salt method ensures the retention of the desired stereochemistry at the α-carbon of the amino acid, which is essential for the antibiotic's efficacy. Following the coupling reaction, the enamine protecting group can be readily removed under mild acidic conditions to yield the final antibiotic. This strategy has been successfully employed in the industrial production of several important antibiotics.

Table 1: Examples of β-Lactam Antibiotics Synthesized Using D-p-Hydroxyphenylglycine Derivatives

| Antibiotic | β-Lactam Core | Therapeutic Class |

|---|---|---|

| Amoxicillin (B794) | Penam (6-APA) | Penicillin |

| Cefadroxil | Cephem (7-ADCA) | Cephalosporin (B10832234) |

| Cefprozil | Cephem (7-ADCA) | Cephalosporin |

| Cefatrizine | Cephem (7-ADCA) | Cephalosporin |

| Cefoperazone | Cephem (7-ACA) | Cephalosporin |

This table illustrates the application of the D-p-hydroxyphenylglycine side chain in the synthesis of various widely used antibiotics. google.com

Historical Context of Dane Salt Applications in Organic Chemistry

The application of Dane salts in organic chemistry, particularly in peptide synthesis and the modification of β-lactam antibiotics, represents a significant advancement in the protection of amino acids. The method was developed to overcome challenges associated with other protecting group strategies, offering a simple and efficient way to temporarily block the nucleophilic amino group of an amino acid.

Historically, the synthesis of semi-synthetic penicillins and cephalosporins required a robust method for acylating the free amino group of the β-lactam nucleus with a desired side chain. google.com The Dane salt method, which gained prominence in the 1960s and 1970s, provided an elegant solution. google.com The initial applications predominantly involved ester-type Dane salts, formed from the condensation of an amino acid with a β-ketoester. google.com These were widely used in the preparation of α-aminopenicillins. google.com

However, the use of ester-type Dane salts had a notable disadvantage on a commercial scale: the byproducts of the deprotection step, β-ketoesters, are liquids that are difficult to recover from the aqueous reaction mixture, making their recycling impractical. google.com This led to further research and the development of amide-type Dane salts, where the amino acid is reacted with a β-ketoamide. google.com While some early amide-type Dane salts resulted in poor yields of the final antibiotic, subsequent innovations, such as the use of electron-withdrawing groups in the amide moiety, led to significantly improved yields and process economics. google.com This evolution highlights the continuous refinement of the Dane salt methodology to meet the demands of large-scale industrial synthesis.

Table 2: Timeline of Key Developments in Dane Salt Chemistry

| Time Period | Development | Significance |

|---|---|---|

| 1960s-1970s | Widespread adoption of ester-type Dane salts. google.com | Enabled efficient synthesis of α-aminopenicillins like ampicillin. google.comtrade.gov |

| Late 1970s | Introduction of amide-type Dane salts. google.com | Aimed to overcome the byproduct recovery issues of ester-type salts. google.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H15KNO5 |

|---|---|

Molecular Weight |

304.36 g/mol |

InChI |

InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/b8-7+;/t12-;/m1./s1 |

InChI Key |

RUDNTXNLNGLWFQ-OQRDAHIVSA-N |

Isomeric SMILES |

C/C(=C\C(=O)OC)/N[C@H](C1=CC=C(C=C1)O)C(=O)O.[K] |

Canonical SMILES |

CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)O.[K] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for D P Hydroxyphenylglycine Dane Salt and Its Precursors

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has emerged as a powerful strategy for producing optically pure D-HPG. nih.gov This approach leverages the high selectivity of enzymes to overcome challenges associated with traditional chemical synthesis, such as the need for harsh reaction conditions and the generation of significant waste. acs.org

Microorganism-Mediated Conversions (e.g., Escherichia coli, Agrobacterium radiobacter)

Microorganisms are widely employed as whole-cell biocatalysts for the production of D-HPG. Genetically engineered strains of Escherichia coli have demonstrated high efficiency in converting DL-5-p-hydroxyphenylhydantoin (DL-HPH) into D-HPG. nih.gov By co-expressing the genes for D-hydantoinase and N-carbamoylase, these recombinant E. coli strains can achieve a conversion yield of up to 97%. nih.gov This one-step conversion is significantly more productive than processes using Agrobacterium radiobacter. nih.gov

Research has also focused on optimizing the fermentation media for these microbial systems. For instance, a cost-effective medium using glycerol (B35011) and corn steep liquor has been developed for high-level expression of the required enzymes in E. coli, eliminating the need for expensive inducers. Furthermore, studies have shown that lower expression temperatures can enhance enzyme expression and the stability of the enzyme-expressing cells.

In addition to direct conversions, co-culture systems are being explored. A novel approach involves a co-culture of Escherichia coli and Pseudomonas putida to produce D-HPG directly from glucose. acs.orgnih.gov This system utilizes a "cross-link auxotrophic" design to create a stable and interactive microbial community. acs.orgnih.gov

| Microorganism | Precursor | Key Enzymes | Conversion Yield | Reference |

| Escherichia coli (recombinant) | DL-hydroxyphenyl hydantoin (B18101) (DL-HPH) | D-hydantoinase, N-carbamoylase | 97% | nih.gov |

| Agrobacterium radiobacter | DL-hydroxyphenyl hydantoin (DL-HPH) | D-hydantoinase, N-carbamoylase | Lower than E. coli | nih.gov |

| Escherichia coli & Pseudomonas putida (co-culture) | Glucose | Multiple enzymes in an engineered pathway | - | acs.orgnih.gov |

Enzymatic Hydrolysis of Precursors (e.g., D-hydroxyphenyl hydantoin)

The core of the chemoenzymatic route to D-HPG is the hydrolysis of a hydantoin precursor. This process, often referred to as the "hydantoinase process," involves a two-step enzymatic cascade. researchgate.net First, a D-hydantoinase selectively hydrolyzes the D-enantiomer of DL-5-p-hydroxyphenylhydantoin (DL-HPH) to form N-carbamoyl-D-p-hydroxyphenylglycine. researchgate.net Subsequently, an N-carbamoyl-D-amino acid amidohydrolase (also known as D-carbamoylase) hydrolyzes the intermediate to yield the desired D-HPG. acs.orgresearchgate.net

The efficiency of this process can be limited by the activity of the D-carbamoylase, which is often the rate-limiting step. nih.gov Additionally, the low solubility of the hydantoin substrate presents a challenge. acs.orgnih.gov To address these issues, researchers have focused on protein engineering to improve enzyme activity and developing strategies to enhance substrate bioavailability. nih.gov

The hydrolysis can be carried out using either isolated enzymes or whole cells. researchgate.net While isolated enzymes offer a cleaner system, whole-cell biocatalysts can be more cost-effective as they eliminate the need for enzyme purification.

| Precursor | Enzymes | Intermediate | Final Product | Reference |

| DL-5-p-hydroxyphenylhydantoin (DL-HPH) | D-hydantoinase | N-carbamoyl-D-p-hydroxyphenylglycine | D-p-Hydroxyphenylglycine (D-HPG) | researchgate.net |

Whole-Cell Systems and Immobilized Enzymes in D-p-Hydroxyphenylglycine Production

To further enhance the stability and reusability of the biocatalyst, both whole cells and isolated enzymes can be immobilized. nih.govtandfonline.com Immobilization can be achieved using various techniques, such as entrapment in calcium alginate gels. tandfonline.com Immobilized recombinant E. coli cells have shown the ability to convert DL-HPH to D-HPG with a conversion rate of 93%. nih.gov However, challenges such as fouling of the gel surface can limit the reusability of immobilized cells. nih.gov Immobilized enzymes, on the other hand, are a common method to increase the stability of D-hydantoinase and D-carbamoylase. tandfonline.com

Cell wall engineering in E. coli has also been explored to improve the permeability of the cell to the sparingly soluble hydantoin substrate. nih.gov By overproducing D,D-carboxypeptidases to slightly disrupt the peptidoglycan structure, the bioavailability of the substrate is increased, leading to a 100% production yield of D-HPG from 140 mM DL-HPH. nih.gov

| Biocatalyst Form | Support/Method | Substrate | Conversion/Yield | Key Findings | Reference |

| Whole-cell E. coli | - | DL-HPH | 97.8% molar yield | High productivity achieved with optimized, cost-effective medium. | |

| Immobilized E. coli | κ-carrageenan | DL-HPH | 93% conversion | Good initial conversion but limited reusability due to surface fouling. | nih.gov |

| Immobilized E. coli | Calcium alginate | DL-HPH | 97.0% yield | Demonstrated suitability for industrial production. | tandfonline.com |

| Engineered E. coli | Cell wall engineering | DL-HPH | 100% yield at 140 mM | Improved cell permeability enhances biotransformation of poorly soluble substrates. | nih.gov |

Chemical Synthesis Pathways

While chemoenzymatic methods offer significant advantages, chemical synthesis routes remain relevant, particularly for the preparation of precursors and for certain transformations.

Condensation Reactions with Acetoacetic Acid Esters

The Dane salt of D-p-hydroxyphenylglycine is a key intermediate that facilitates the coupling of the amino acid side chain to the β-lactam nucleus during antibiotic synthesis. The Dane salt is formed by the reaction of D-p-hydroxyphenylglycine with an acetoacetic acid ester, such as methyl acetoacetate (B1235776) or ethyl acetoacetate, in the presence of a base. This reaction results in the formation of a potassium salt of the enamine, which is stable and easily handled. chemicalland21.com

Preparation of P-Hydroxyphenylglycine as a Precursor

The synthesis of the precursor p-hydroxyphenylglycine can be achieved through various chemical methods. One common approach involves the reaction of phenol, glyoxylic acid, and urea (B33335) in an acidic aqueous medium to produce 5-(p-hydroxyphenyl)hydantoin. google.com This hydantoin can then be hydrolyzed to DL-p-hydroxyphenylglycine. google.com The hydrolysis is typically carried out using an alkali metal hydroxide (B78521) like sodium or potassium hydroxide. google.com

The resulting racemic mixture of DL-p-hydroxyphenylglycine can then be resolved to obtain the desired D-enantiomer. Resolution techniques include preferential crystallization, which can be performed using a resolving agent such as a sulfonic acid. google.comgoogle.com

Resolution of Racemic DL-p-Hydroxyphenylglycine

The separation of enantiomers from a racemic mixture, known as resolution, is a fundamental step. kesselssa.com For DL-p-hydroxyphenylglycine, this is most commonly achieved by converting the enantiomers into diastereomeric salts using a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. kesselssa.comgoogle.com

Various sulfonic acids are effective resolving agents for this purpose. The process generally involves:

Formation of a salt between the racemic amino acid and a chiral acid.

Preferential crystallization of the less soluble diastereomeric salt (e.g., the salt of the D-enantiomer).

Separation of the crystallized salt.

Hydrolysis of the isolated salt to release the optically pure D-p-hydroxyphenylglycine. kesselssa.com

A significant drawback of simple resolution is that the theoretical maximum yield for the desired enantiomer is only 50%. kesselssa.com

Asymmetric Transformation Techniques (e.g., using D-bromocamphorsulphonic acid)

To overcome the 50% yield limitation of classical resolution, asymmetric transformation is employed. This advanced technique combines the resolution of the desired enantiomer with the simultaneous racemization (conversion back to a racemic mixture) of the unwanted enantiomer in the solution. kesselssa.comepo.org This allows the unwanted enantiomer to be continuously converted into the desired one, theoretically enabling a 100% yield.

A key example involves the use of D-bromocamphorsulphonic acid (D-BrCas) as the chiral resolving agent. google.com The process is carried out in an aqueous medium in the presence of a racemization agent, such as an aromatic aldehyde (e.g., salicylaldehyde), and often in an organic acid like acetic acid. epo.orggoogle.com The D-p-hydroxyphenylglycine forms a solid diastereomeric salt with the D-BrCas, which precipitates from the solution while the L-enantiomer remains dissolved and undergoes racemization. epo.orggoogle.com

| Parameter | Condition | Source(s) |

| Resolving Agent | D-bromocamphorsulphonic acid (D-BrCas) | google.com |

| Racemization Agent | Salicylaldehyde | epo.orggoogle.com |

| Solvent System | Aqueous medium or organic acids (e.g., acetic acid) | epo.orggoogle.com |

| Outcome | Formation of solid diastereomeric salt of D-HPG and D-BrCas | google.com |

Seed Crystal Induction Methods

Seed crystal induction is a form of preferential crystallization used to resolve racemic mixtures. google.comgoogle.com The method involves creating a supersaturated solution of a racemic salt and then introducing a small quantity of pure crystals of the desired enantiomer's salt (seed crystals). google.comgoogle.com This induces the selective crystallization of that enantiomer from the solution. google.com

For DL-p-hydroxyphenylglycine, this technique is effective when using resolving agents like β-naphthalenesulfonic acid. google.com The process allows for high yields and efficient separation under controlled conditions.

A typical procedure using this method is detailed below:

| Step | Parameter | Value | Source |

|---|---|---|---|

| 1. Solution Prep | Reagents | DL-p-hydroxyphenylglycine, β-naphthalenesulfonic acid, water | google.com |

| Weight Ratio (DL-HPG:Acid) | 1 : 1.2-1.6 | google.com | |

| Concentration | 25-45% | google.com | |

| 2. Reaction | Temperature | 60-80 °C | google.com |

| Seeding | Add seed crystals (D-p-hydroxyphenylglycine β-naphthalenesulfonate) | google.com | |

| Reaction Time | 1-1.5 hours | google.com | |

| 3. Crystallization | Cooling Temperature | 20-40 °C | google.com |

| 4. Isolation | Method | Reduced pressure filtration and drying | google.com |

| Result | Product | Solid D-p-hydroxyphenylglycine β-naphthalenesulfonic acid complex salt | google.com |

This method's success hinges on carefully controlling the supersaturation level and temperature to prevent spontaneous crystallization of the undesired enantiomer. kesselssa.com

Optimization of Reaction Conditions and Reagent Selection

Optimizing the synthesis of D-p-hydroxyphenylglycine and its subsequent conversion to a Dane salt is crucial for industrial-scale production. This involves careful selection of reagents and fine-tuning reaction parameters to maximize yield and purity.

Selection of the resolving agent is a key variable; besides camphorsulfonic acid derivatives and naphthalenesulfonic acid, other agents like p-toluenesulfonate and benzenesulfonate (B1194179) have been utilized. google.com A more advanced strategy known as "Dutch Resolution" involves using a mixture of resolving agents, which can lead to the formation of mixed crystals and improved separation efficiency. researchgate.net

For the preparation of the Dane salt itself, which involves protecting the amino group of D-p-hydroxyphenylglycine, reaction conditions are critical. In a typical preparation of an amide-type Dane salt, D(-)-p-hydroxyphenylglycine is reacted with a β-ketoamide derivative. google.com Further optimization occurs in the subsequent acylation step, where the Dane salt is converted to a mixed anhydride (B1165640). This reaction is preferably carried out at very low temperatures, between -20°C and -30°C, using an alkyl-chlorocarbonate in a water-insoluble solvent to ensure high efficiency and minimize side reactions. google.com

Novel Intermediates and Modified Dane Salt Preparations

Research into improving Dane salt synthesis includes the exploration of novel chemical intermediates and strategies to overcome common processing challenges.

Triflate Derivatives as Acylating Agents

Trifluoromethanesulfonates, commonly known as triflates, are recognized in organic synthesis for their exceptional reactivity. The triflate anion (CF₃SO₃⁻) is an extremely stable leaving group, which makes triflate compounds powerful alkylating and acylating agents. mdpi.com Triflic acid is a superacid, and its derivatives, such as triflic anhydride, are used to activate a wide range of substrates. mdpi.comnih.gov

In the context of Dane salt preparation, the protection of the amino group is an acylation reaction. While traditionally performed using reagents that form mixed anhydrides, the use of triflate derivatives as acylating agents presents a novel and potentially more efficient alternative. google.com The high reactivity of triflates could lead to faster reaction times, cleaner conversions, and the ability to perform reactions under milder conditions compared to conventional methods. dtic.mil

Strategies for Addressing Associated Water in Dane Salt Crystallization

The presence of water during the crystallization of Dane salts can be detrimental, potentially leading to lower yields, reduced purity, and hydrolysis of the desired product or key intermediates. Therefore, managing water content is a critical process parameter.

Stereochemical Control and Enantioselective Synthesis

Strategies for Achieving High Enantiomeric Purity

The primary challenge in producing D-p-hydroxyphenylglycine is the separation of the desired D-enantiomer from its L-counterpart, as many synthetic routes yield a racemic mixture. Several advanced strategies have been developed to obtain high enantiomeric purity, with a significant focus on crystallization-induced asymmetric transformation (CIAT).

Crystallization-induced asymmetric transformation is a powerful technique that combines the resolution of enantiomers with in-situ racemization of the unwanted enantiomer. acs.orgresearchgate.net This allows for the theoretical conversion of the entire racemic mixture into a single, desired enantiomer, far exceeding the 50% yield limit of classical resolution. acs.org This process relies on the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent. These diastereomeric salts possess different physical properties, most notably solubility, which allows for the selective crystallization of the less soluble diastereomer. rsc.org

One prominent strategy involves the use of chiral sulfonic acids as resolving agents. For instance, the resolution of DL-p-hydroxyphenylglycine can be achieved using various aromatic sulfonates. A study highlighted the effectiveness of benzenesulfonate (B1194179), o-toluenesulfonate, p-toluenesulfonate, p-ethylbenzenesulfonate, sulfosalicylate, and 2-naphthol-6-sulfonate for resolving DL-p-hydroxyphenylglycine via preferential crystallization. capes.gov.br

A particularly effective method for obtaining D-p-hydroxyphenylglycine with high enantiomeric excess involves an asymmetric transformation using D-bromocamphorsulphonic acid (D-BrCas) in the presence of a racemizing agent. google.com In this process, a solid diastereomeric salt of D-p-hydroxyphenylglycine and D-BrCas is formed and crystallizes from the solution. The unwanted L-enantiomer remains in the solution and is continuously racemized, making it available for conversion to the D-form. This dynamic process can lead to a high yield and enantiomeric excess of the desired D-enantiomer. For example, one documented process reported an enantiomeric excess of 99.4% for D-p-hydroxyphenylglycine in the diastereomeric salt. google.com

The efficiency of these crystallization-based methods can be significantly influenced by the solvent system and the presence of additives. The solubility of the diastereomeric salts is a critical factor, and optimizing the solvent can enhance the difference in solubility between the two diastereomers, leading to a more efficient separation. rug.nl

Impact of Chiral Auxiliaries and Catalysts in D-p-Hydroxyphenylglycine Dane Salt Synthesis

Chiral auxiliaries are optically active compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.orgyoutube.comyoutube.com In the context of this compound synthesis, chiral auxiliaries primarily function as resolving agents that form diastereomeric salts with distinct physical properties, enabling their separation.

The choice of the chiral auxiliary is critical for the success of the resolution. The interaction between the chiral auxiliary and the enantiomers of p-hydroxyphenylglycine must be sufficiently different to result in a significant disparity in the solubility of the resulting diastereomeric salts.

Table 1: Chiral Auxiliaries in the Resolution of p-Hydroxyphenylglycine

| Chiral Auxiliary/Resolving Agent | Method | Reported Outcome | Reference |

| D-bromocamphorsulphonic acid (D-BrCas) | Asymmetric Transformation | Enantiomeric excess of 99.4% for the D-HPG diastereomeric salt. | google.com |

| (+)-Camphor-10-sulfonic acid ((+)-CS) | Diastereomeric Salt Crystallization | D-PG·(+)-CS salt obtained in 45.7% isolated yield and 98.8% optical purity. | rsc.org |

| Various aromatic sulfonates (e.g., benzenesulfonate, o-toluenesulfonate) | Preferential Crystallization | Effective resolution of DL-p-hydroxyphenylglycine. | capes.gov.br |

As shown in the table, sulfonic acid derivatives are common and effective chiral auxiliaries. (+)-Camphor-10-sulfonic acid, for example, has been used to resolve DL-phenylglycine with high efficiency. rsc.org The structural features of the camphor-derived auxiliary, with its rigid hydrophobic camphor (B46023) backbone and a flexible hydrophilic sulfonic acid group, are thought to contribute to its excellent resolving ability by allowing for specific intermolecular interactions within the crystal lattice. rsc.org

While the term "catalyst" in the strictest sense refers to a substance that increases the rate of a reaction without being consumed, in the context of asymmetric synthesis, chiral auxiliaries can be considered part of a catalytic cycle if they are recovered and reused. youtube.com In many industrial processes for D-p-hydroxyphenylglycine, the expensive chiral resolving agent is indeed recycled to improve the economic viability of the process. kesselssa.com

Beyond resolution, true catalytic asymmetric methods for the synthesis of α-amino acids are an active area of research. These often involve the use of chiral metal complexes or organocatalysts to stereoselectively construct the amino acid backbone. However, for the industrial production of D-p-hydroxyphenylglycine, resolution via diastereomeric salt formation remains a dominant and well-established strategy.

Mechanisms of Asymmetric Induction in Dane Salt Formation and Reactions

Asymmetric induction is the process by which a chiral entity influences the formation of a new stereocenter, leading to a preference for one stereoisomer over another. wikipedia.org In the context of this compound, asymmetric induction is primarily at play during the resolution of the racemic amino acid through the formation of diastereomeric salts.

The fundamental mechanism of this chiral recognition lies in the three-dimensional arrangement of the molecules within the crystal lattice. rsc.org When a racemic mixture of p-hydroxyphenylglycine reacts with a single enantiomer of a chiral resolving agent, two diastereomeric salts are formed. These diastereomers have different spatial arrangements of their constituent ions. The specific intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the chiral resolving agent and each enantiomer of the amino acid will differ.

This difference in interaction leads to a disparity in the stability and packing efficiency of the crystal lattices of the two diastereomers. The diastereomer with a more stable, more tightly packed crystal structure will generally be less soluble and will preferentially crystallize from the solution. rsc.org X-ray crystallography studies of diastereomeric salts of phenylglycine with (+)-camphor-10-sulfonic acid have revealed that the less soluble D-enantiomer salt forms a dense and stable layered structure, while the more soluble L-enantiomer salt has a coarser structure with vacancies, explaining its higher solubility. rsc.org

The formation of the Dane salt itself involves the reaction of the amino group of p-hydroxyphenylglycine with a β-ketoester, such as methyl acetoacetate (B1235776), to form an enamine-type protecting group. While this reaction does not create the primary stereocenter at the α-carbon, the stereochemistry of subsequent reactions involving the Dane salt can be influenced by the chiral center of the amino acid. The protecting group can exist in keto-enol tautomeric forms, and the geometry of the enamine double bond could potentially influence the approach of reagents in subsequent reactions. However, detailed mechanistic studies specifically on the asymmetric induction in reactions of the pre-formed this compound are not extensively reported in the reviewed literature. The primary focus remains on the initial resolution step to obtain the enantiomerically pure amino acid.

Chemical Transformations and Derivative Synthesis

Hydrolytic Cleavage Reactions of the Dane Salt

The Dane salt of D-p-hydroxyphenylglycine is an N-protected form of the amino acid, where the amino group is masked by a derivative of acetoacetate (B1235776). The primary purpose of this protection is to facilitate specific chemical reactions on other parts of the molecule, such as the carboxyl or phenyl groups, without interference from the reactive amino group.

Hydrolytic cleavage of the Dane salt is a critical step to deprotect the amino group and regenerate the parent D-p-hydroxyphenylglycine or its derivatives. While detailed studies focusing specifically on the hydrolytic cleavage of the D-p-Hydroxyphenylglycine Dane salt are not extensively documented in publicly available literature, the general principle of cleaving N-acetoacetyl protecting groups involves mild acidic or specific enzymatic conditions. This process is often a prerequisite for the final steps in the synthesis of certain antibiotics. One of the key applications of D-p-hydroxyphenylglycine and its derivatives is in the production of semi-synthetic penicillins and cephalosporins. chemicalland21.com

Acylation Reactions for Advanced Organic Intermediates

Acylation reactions of the this compound are instrumental in the synthesis of more complex and advanced organic intermediates. These reactions typically involve the introduction of an acyl group to the molecule. While specific literature on the direct acylation of the pre-formed Dane salt is limited, the synthesis of related compounds provides insight into the types of acylation reactions this class of molecules can undergo.

For instance, the synthesis of a related potassium salt, Potassium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate, involves the condensation of 4-hydroxyphenylglycine with 3-methoxy-1-methyl-3-oxopropylidene chloride. ontosight.ai This reaction is a form of N-acylation that forms the protective group characteristic of the Dane salt. The resulting compound is then treated with potassium hydroxide (B78521) to form the potassium salt. ontosight.ai

Further derivatization through acylation can be envisioned at the phenolic hydroxyl group under specific conditions, although this would require careful selection of reagents and reaction conditions to avoid cleavage of the Dane salt's protecting group. The design and synthesis of various 4-hydroxyphenylglycine derivatives for pharmacological evaluation often involve acylation at the amino group, highlighting the importance of this transformation in modifying the properties of the parent molecule. nih.govnih.gov

Esterification Reactions to Form Functionalized Derivatives (e.g., methyl esters)

The esterification of this compound is a well-documented transformation, particularly for the synthesis of its methyl ester, which is an important intermediate. google.comgoogle.comwipo.int A patented method details the synthesis of D-p-hydroxyphenylglycine methyl ester directly from the Dane salt. google.comwipo.int

This process involves the esterification of the D-p-hydroxyphenylglycine resolving agent salt (Dane salt) with methanol (B129727) in the presence of thionyl chloride. google.comwipo.int This one-step reaction is advantageous as it avoids the need for a separate neutralization step to obtain the free amino acid, thus preventing potential loss of raw material. google.com The resulting D-p-hydroxyphenylglycine methyl ester resolving agent salt is then carefully neutralized with an alkaline metal hydroxide solution to crystallize the final D-p-hydroxyphenylglycine methyl ester product with a high yield. google.comwipo.int

The reaction conditions for this esterification and subsequent crystallization are critical for achieving high purity and yield. The table below summarizes the key parameters from the patented method.

| Parameter | Value |

| Esterification Reagents | Methanol, Thionyl Chloride |

| Starting Material | This compound |

| Intermediate Product | D-p-Hydroxyphenylglycine methyl ester resolving agent salt |

| Crystallization pH | 7.5 - 8.0 |

| Crystallization Temperature | 10 - 15 °C |

Table 1: Reaction parameters for the synthesis of D-p-hydroxyphenylglycine methyl ester from its Dane salt. google.comwipo.int

Alternative methods for the preparation of D-p-hydroxyphenylglycine methyl ester have also been explored to avoid the use of thionyl chloride, which can produce undesirable gaseous byproducts. google.com One such method involves the use of trimethylchlorosilane in a methanol suspension of D-p-hydroxyphenylglycine. google.com

Regioselective and Stereoselective Functionalization of the Phenyl Ring

In principle, the phenolic hydroxyl group and the activated aromatic ring are susceptible to electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions. The directing effect of the hydroxyl group (ortho, para-directing) and the bulky side chain would influence the regioselectivity of such reactions. Achieving high regioselectivity would be crucial to avoid the formation of isomeric mixtures.

For instance, studies on the synthesis of other functionalized 4-hydroxyphenylglycine derivatives have been conducted, which can provide some insights into potential reaction pathways. nih.govnih.gov The stereochemistry of the chiral center must be maintained throughout any transformation of the phenyl ring. The use of stereoselective catalysts or chiral auxiliaries could be employed to control the stereochemical outcome of reactions that might affect the existing chiral center or introduce new ones.

While direct examples for the Dane salt are scarce, the broader field of organic synthesis has seen significant advancements in the stereoselective synthesis of functionalized allylsilane compounds and other complex molecules, which could potentially be applied to derivatives of 4-hydroxyphenylglycine.

Advanced Analytical Characterization in Research and Development

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of D-p-Hydroxyphenylglycine dane salt. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For chiral compounds like D-p-Hydroxyphenylglycine, NMR is instrumental in confirming the stereochemistry at the chiral center. The use of chiral solvating agents (CSAs) in NMR spectroscopy can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric composition. koreascience.kr For instance, a CSA derived from (R)-4-hydroxyphenylglycine has been shown to be effective in creating distinguishable NMR signals for the enantiomers of certain amino acid derivatives. koreascience.kr This is achieved through the formation of transient diastereomeric complexes that exhibit different magnetic environments. koreascience.kr

Another approach involves the use of chiral derivatizing agents (CDAs), which react with the enantiomers to form stable diastereomers with distinct NMR spectra. mdpi.com The analysis of coupling constants, particularly between protons on adjacent stereocenters, can also provide valuable information about the relative configuration of the molecule.

| Technique | Application | Key Findings |

| ¹H NMR with Chiral Solvating Agents | Determination of enantiomeric composition | Induces separate signals for (R) and (S) enantiomers, allowing for quantification. koreascience.kr |

| ¹H NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct spectra | Enables the determination of absolute configuration by comparing chemical shifts. mdpi.com |

| Coupling Constant Analysis | Elucidation of relative stereochemistry | The magnitude of the J-coupling constant between vicinal protons provides insight into the dihedral angle and thus the spatial arrangement of substituents. |

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the case of D-p-Hydroxyphenylglycine, the IR spectrum would exhibit characteristic absorption bands corresponding to the hydroxyl (-OH), amine (-NH2), and carboxylic acid (-COOH) groups. For its hydrochloride salt, a broad absorption around 3339 cm⁻¹ can be observed, along with a strong carbonyl (C=O) stretch at approximately 1740 cm⁻¹. echemi.com

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which aids in confirming the molecular formula. For the methyl ester of (R)-2-amino-2-(4-hydroxyphenyl)acetic acid, a molecular ion peak [M+1] at m/z 182 has been reported using electrospray ionization (ESI-MS). echemi.com

| Technique | Parameter | Observed Value/Range for D-p-Hydroxyphenylglycine Derivatives |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch | ~1740 cm⁻¹ (for the hydrochloride salt) echemi.com |

| Infrared (IR) Spectroscopy | O-H and N-H stretch | Broad band around 3339 cm⁻¹ (for the hydrochloride salt) echemi.com |

| Mass Spectrometry (ESI-MS) | Molecular Ion Peak [M+H]⁺ | m/z 182 (for the methyl ester) echemi.com |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity and, critically, the enantiomeric excess of chiral compounds like this compound. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantiomeric separation of chiral drugs. chromatographyonline.com The use of chiral stationary phases (CSPs) is the most common approach. chromatographyonline.com These CSPs create a chiral environment that allows for the differential retention of the two enantiomers, leading to their separation. For the analysis of phenylglycine derivatives, Pirkle-type columns and polysaccharide-based columns are often employed. mdpi.comyoutube.com The choice of mobile phase, typically a mixture of alkanes and alcohols for normal-phase or water and organic solvents for reversed-phase, is crucial for achieving optimal separation. youtube.com The enantiomeric excess (ee) of D-p-Hydroxyphenylglycine can be accurately determined using HPLC, which is a critical quality attribute. google.com

| HPLC Method | Stationary Phase | Mobile Phase Example | Application |

| Chiral HPLC | Pirkle-type (e.g., L-Leucine selector) | Normal Phase (e.g., Hexane/Isopropanol) chromatographyonline.com | Determination of enantiomeric excess of phenylglycine derivatives. mdpi.com |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Normal or Reversed Phase | Broad applicability for chiral separations. youtube.com |

| 2D-HPLC | Reversed-phase followed by a Pirkle-type column | Gradient elution | Separation of enantiomers in complex matrices like physiological fluids. mdpi.com |

Gas Chromatography (GC) can also be used for chiral analysis, but it typically requires the analyte to be volatile and thermally stable. For non-volatile compounds like amino acids, derivatization is necessary to convert them into more volatile forms. While less common than HPLC for this application, GC with a chiral stationary phase can provide excellent separation efficiency.

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction (XRD) analysis of single crystals is the definitive method for determining the absolute three-dimensional structure of a molecule, including its stereochemistry and crystal packing. For D-(-)-amino-(4-hydroxyphenyl)acetate, the zwitterionic form of D-(-)-4-hydroxyphenylglycine, single-crystal XRD analysis revealed that it crystallizes in the chiral space group P2₁ with specific unit cell parameters. researchgate.net The analysis also provides detailed information on intermolecular interactions, such as hydrogen bonding, which form a three-dimensional network in the crystal lattice. researchgate.net This technique offers an unambiguous confirmation of the solid-state conformation and the absolute configuration of the chiral centers.

| Parameter | Value for D-(-)-amino-(4-hydroxyphenyl)acetate | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

| a | 5.0994(10) Å | researchgate.net |

| b | 9.3169(19) Å | researchgate.net |

| c | 8.6960(17) Å | researchgate.net |

| β | 91.50(3)° | researchgate.net |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Crystalline Forms

Thermal analysis techniques are instrumental in characterizing the solid-state properties of pharmaceutical compounds, including polymorphism, which can significantly impact a drug's stability, solubility, and bioavailability. Differential Scanning Calorimetry (DSC) is a powerful tool used to detect and quantify different crystalline forms of a substance. tainstruments.com By measuring the heat flow into or out of a sample as a function of temperature or time, DSC can identify thermal events such as melting, crystallization, and solid-solid transitions.

For many pharmaceutical materials, the existence of multiple crystalline forms, or polymorphs, is a critical consideration. tainstruments.com Each polymorph can have a distinct melting point and enthalpy of fusion, which are readily detectable by DSC. The technique can be used to screen for polymorphism by analyzing samples prepared under various crystallization conditions. researchgate.net Furthermore, the heating rate during DSC analysis can be manipulated to reveal the presence of metastable forms, which may transform into more stable forms upon heating. tainstruments.com

While detailed DSC thermograms and specific studies on the crystalline forms of this compound are not extensively available in publicly accessible literature, a reported melting point indicates that it decomposes at temperatures above 232°C. chemicalbook.com A comprehensive thermal analysis using DSC would be essential to fully characterize its solid-state behavior, identify any potential polymorphs, and ensure the consistency of the crystalline form used in manufacturing processes. Such an investigation would typically involve heating the sample at a controlled rate and observing any endothermic or exothermic peaks corresponding to phase transitions.

Solubility Investigations and Phase Equilibrium Studies

The solubility of an API is a critical parameter that influences its purification, crystallization, and formulation. nih.gov For this compound, understanding its solubility in various solvent systems is crucial for optimizing its production and ensuring consistent quality.

The determination of solubility has been significantly advanced by the adoption of automated laboratory techniques. nih.gov Laser monitoring, or the light extinction method, has emerged as a reliable and efficient technique for measuring the solubility of pharmaceutical compounds in various solvents. tbzmed.ac.irresearchgate.net This method typically involves passing a laser beam through a solution containing the solute. As the temperature of the solution is changed or as more solute is added, the point at which the solid phase completely dissolves can be precisely detected by monitoring the transmission of the laser light. tbzmed.ac.ir This technique offers several advantages over traditional methods, including high accuracy, reduced analysis time, and the ability to perform measurements in a closed system, which minimizes solvent evaporation. tbzmed.ac.ir

Research on this compound (HPG Dane Salt) has utilized laser techniques to determine its solubility in various solvent systems. For instance, the solubility in binary mixtures of methanol (B129727) and isopropanol (B130326) was measured over a temperature range of 283.15 K to 323.15 K. nih.govull.esepa.gov Similarly, the solubility in binary mixtures of methanol and ethanol (B145695) has also been investigated using this method. researchgate.net These studies demonstrate the utility of laser monitoring for acquiring accurate solubility data essential for process development and optimization. researchgate.net

The table below presents a selection of experimentally determined solubility data for this compound in a binary methanol and isopropanol solvent mixture, acquired using a laser monitoring technique. The data illustrates the dependence of solubility on both temperature and the composition of the solvent mixture.

Table 1: Experimental Mole Fraction Solubility (x₁) of this compound in Binary Methanol and Isopropanol Mixtures at Different Temperatures (K) x₂ represents the mole fraction of isopropanol in the initial solvent mixture.

| Temperature (K) | x₂ = 0.0000 | x₂ = 0.1031 | x₂ = 0.2123 | x₂ = 0.3285 | x₂ = 0.4528 | x₂ = 0.5864 | x₂ = 0.7308 | x₂ = 0.8878 | x₂ = 1.0000 |

|---|---|---|---|---|---|---|---|---|---|

| 283.15 | 0.00199 | 0.00155 | 0.00118 | 0.00088 | 0.00065 | 0.00047 | 0.00033 | 0.00022 | 0.00017 |

| 288.15 | 0.00234 | 0.00183 | 0.00140 | 0.00105 | 0.00078 | 0.00056 | 0.00040 | 0.00027 | 0.00021 |

| 293.15 | 0.00275 | 0.00216 | 0.00166 | 0.00125 | 0.00093 | 0.00067 | 0.00048 | 0.00032 | 0.00025 |

| 298.15 | 0.00324 | 0.00255 | 0.00196 | 0.00148 | 0.00110 | 0.00080 | 0.00057 | 0.00038 | 0.00030 |

| 303.15 | 0.00381 | 0.00301 | 0.00232 | 0.00175 | 0.00130 | 0.00095 | 0.00068 | 0.00046 | 0.00036 |

| 308.15 | 0.00448 | 0.00355 | 0.00274 | 0.00207 | 0.00154 | 0.00113 | 0.00081 | 0.00054 | 0.00043 |

| 313.15 | 0.00527 | 0.00419 | 0.00325 | 0.00246 | 0.00183 | 0.00134 | 0.00096 | 0.00065 | 0.00051 |

| 318.15 | 0.00619 | 0.00494 | 0.00385 | 0.00292 | 0.00218 | 0.00160 | 0.00115 | 0.00078 | 0.00061 |

| 323.15 | 0.00728 | 0.00583 | 0.00456 | 0.00347 | 0.00259 | 0.00191 | 0.00137 | 0.00093 | 0.00073 |

To enhance the practical utility of experimental solubility data, it is often correlated with mathematical models. Semiempirical equations are widely used in the pharmaceutical industry to represent the relationship between solubility, temperature, and solvent composition. researchgate.net These models allow for the interpolation and extrapolation of solubility data, which is invaluable for process design, optimization, and control. researchgate.net

In studies concerning this compound, the experimental solubility data has been successfully correlated with a semiempirical equation. nih.govresearchgate.net These correlations have demonstrated a fine representation of the experimental data, indicating their reliability for predicting the solubility of the compound under different conditions. researchgate.net The ability to accurately model solubility behavior is essential for tasks such as designing crystallization processes, where precise control over supersaturation is necessary to achieve the desired crystal size distribution and purity. researchgate.net

The general form of a semiempirical equation used to correlate solubility data in binary solvent mixtures can be expressed in various forms, often as a polynomial function of temperature and solvent composition. The coefficients of these equations are determined by fitting the model to the experimental data.

Industrial Process Development and Optimization

Scale-Up Considerations in Chemical and Biocatalytic Production

The large-scale production of D-p-Hydroxyphenylglycine and its Dane salt can be achieved through two primary routes: traditional chemical synthesis and modern biocatalytic methods. Each approach presents distinct challenges and advantages during scale-up.

Chemical synthesis often involves the resolution of a racemic mixture of DL-p-hydroxyphenylglycine or a multi-step process involving esterification followed by hydrolysis. nih.gov While these methods are well-established, they often suffer from drawbacks such as the use of harsh reagents, the generation of significant waste streams, and potentially low optical purity of the final product, necessitating extensive purification steps. nih.govnih.gov A continuous preparation process for D-p-hydroxyphenylglycine double salt has been proposed to enhance efficiency and reduce impurities compared to traditional batch methods. google.com

Biocatalytic production, on the other hand, has emerged as a highly desirable alternative due to its potential for higher specificity, milder reaction conditions, and reduced environmental impact. nih.gov This method typically employs enzymes such as D-hydantoinase and N-carbamoyl-D-amino-acid hydrolase (D-carbamoylase) to convert a hydantoin (B18101) precursor into D-HPG. nih.gov The scale-up of biocatalytic processes involves optimizing the performance of the biocatalyst, which can be a whole-cell system (e.g., recombinant Escherichia coli) or an isolated enzyme. nih.govnih.gov

Key considerations in scaling up biocatalytic production include:

Enzyme Activity and Stability: Ensuring the biocatalyst maintains high activity and stability under industrial-scale reaction conditions is paramount.

Mass Transfer: The low solubility of some substrates, such as DL-hydroxyphenyl hydantoin (DL-HPH), can be a limiting factor, requiring efficient agitation and reactor design to ensure adequate mass transfer. nih.gov

Biocatalyst Formulation: The choice between free or immobilized cells/enzymes impacts reusability and downstream processing. Immobilized biocatalysts can offer easier separation and recycling, though challenges like fouling of the support material can arise. nih.govtandfonline.com

| Production Method | Key Scale-Up Considerations | Advantages | Disadvantages |

| Chemical Synthesis | Reactor design for handling corrosive reagents, efficient separation of enantiomers, waste treatment. | Established technology. | High pollution, high costs, potentially low optical purity. nih.gov |

| Biocatalytic Production | Maintaining enzyme stability and activity, optimizing mass transfer for poorly soluble substrates, biocatalyst recovery and reuse. | Environmentally friendly, high specificity, milder reaction conditions. | Potential for enzyme inhibition, challenges with substrate solubility. nih.govscispace.com |

Process Integration and Efficiency Enhancement

Further enhancements in biocatalytic efficiency have been achieved through protein and cell wall engineering. By optimizing the expression levels of rate-limiting enzymes and modifying the cell wall to improve substrate permeability, researchers have significantly increased product yields and productivity. nih.gov One study demonstrated that by fine-tuning the expression of D,D-carboxypeptidase to alter cell wall structure, the final yield of D-HPG could reach 100% with a 140 mM substrate concentration. nih.gov

The development of multi-enzyme cascades is another promising approach. A four-enzyme cascade has been designed for the production of D-HPG from L-tyrosine, showcasing the potential of creating novel biosynthetic pathways to valuable intermediates. nih.gov

Waste Minimization and Byproduct Management Strategies

A critical aspect of sustainable industrial chemistry is the effective management of waste and byproducts. In the chemical synthesis of D-p-Hydroxyphenylglycine Dane salt, the formation of byproducts and the use of excess reagents contribute to the environmental burden. One notable byproduct in related antibiotic syntheses is methyl acetoacetate (B1235776). Strategies for the recovery of methyl acetoacetate from waste streams have been developed, involving liquid-liquid extraction with an alkaline solution followed by distillation. This approach not only mitigates waste disposal issues but also allows for the recycling of a valuable chemical, which can be converted back into a Dane salt.

In biocatalytic processes, waste minimization is an inherent advantage due to the high selectivity of enzymes, which leads to fewer byproducts. However, the management of the biocatalyst itself (e.g., microbial biomass) and the recovery of unreacted substrates are still important considerations. The racemization and reuse of the undesired L-enantiomer from the resolution of DL-p-hydroxyphenylglycine is a key strategy to maximize atom economy.

Economic and Environmental Impact of Production Methodologies

The choice of production methodology for this compound has significant economic and environmental implications. Chemical synthesis routes are often associated with high pollution and costs, primarily due to the use of hazardous chemicals, the energy-intensive nature of the processes, and the need for extensive waste treatment. nih.gov

In contrast, biocatalytic routes are generally considered more environmentally benign and economically attractive in the long run. medicineinnovates.com The advantages include:

Reduced Pollution: Biocatalytic reactions are conducted in aqueous media under mild conditions, significantly reducing the generation of hazardous waste.

Lower Energy Consumption: The milder reaction temperatures and pressures of biocatalysis translate to lower energy costs.

Renewable Feedstocks: Biocatalytic processes can be designed to utilize renewable starting materials. medicineinnovates.com

The development of efficient whole-cell biocatalysts using inexpensive and readily available nutrients, such as corn steep liquor, further enhances the economic viability of this approach. One study highlighted the development of a cost-effective medium for recombinant E. coli that led to high enzyme expression levels without the need for expensive inducers. The productivity of such optimized biocatalytic systems can be substantial, with one report citing a specific D-HPG productivity of 1.68 g/h/g dry cell weight in a large-scale bioconversion.

| Production Method | Economic Impact | Environmental Impact |

| Chemical Synthesis | High operational costs due to energy and raw materials; waste disposal costs. | Significant pollution from hazardous chemicals and byproducts. nih.gov |

| Biocatalytic Production | Lower operational costs due to milder conditions and potential for catalyst recycling; reduced waste treatment expenses. | "Green" and sustainable process with minimal pollution. medicineinnovates.com |

Quality Control and Impurity Profiling in Large-Scale Synthesis

Ensuring the purity of this compound is critical for its use in pharmaceutical manufacturing. Quality control and impurity profiling are therefore integral parts of the large-scale synthesis process. A key potential impurity is the starting material, 4-hydroxyphenylglycine, which may be present in its racemic form or as the undesired L-enantiomer.

The optical purity of the final product is a primary concern. Chemical resolution methods can sometimes result in unsatisfactory optical purity, requiring further purification steps. nih.gov For instance, optically crude D-p-hydroxyphenylglycine·o-toluenesulfonic acid can be purified by recrystallization from water to achieve high optical purity. google.com

In biocatalytic routes, the high stereoselectivity of the enzymes generally leads to a product with high enantiomeric excess. However, it is still necessary to monitor for any residual starting material or byproducts from the biocatalytic reaction. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for monitoring the progress of the reaction and for the final quality assessment of the product. The goal is to identify and quantify any impurities to ensure they are below acceptable limits as defined by regulatory authorities.

Applications of D P Hydroxyphenylglycine Dane Salt in Contemporary Organic Synthesis

Role as a Key Intermediate in Beta-Lactam Antibiotic Side Chain Synthesis

The most prominent and well-documented application of D-p-Hydroxyphenylglycine Dane salt is in the production of semi-synthetic penicillins and cephalosporins. nih.gov It serves as the precursor for the D-α-amino-p-hydroxyphenylacetyl side chain, which is crucial for the biological activity of several broad-spectrum antibiotics. The "Dane salt route" is a conventional chemical synthesis pathway for this purpose. researchgate.net

This process typically involves the condensation of D-(-)-p-hydroxyphenylglycine with a β-ketoester, such as methyl acetoacetate (B1235776) or ethyl acetoacetate, followed by precipitation of the Dane salt with an alkali base like potassium hydroxide (B78521). nih.govresearchgate.net The resulting Dane salt, which is an N-protected form of the amino acid, is then activated by forming a mixed anhydride (B1165640). This is commonly achieved by reacting the Dane salt with a chloroformate, such as ethyl chloroformate or methyl chloroformate, often in the presence of a catalyst like N-methylmorpholine at low temperatures. google.compeptide.com This activated mixed anhydride is then coupled with the core β-lactam nucleus, such as 6-aminopenicillanic acid (6-APA) for penicillins or 7-aminodesacetoxycephalosporanic acid (7-ADCA) for cephalosporins. google.comdocumentsdelivered.com A final hydrolysis step under acidic conditions removes the protecting group to yield the final antibiotic. google.comgoogle.com

Key antibiotics synthesized via this methodology include:

Amoxicillin (B794) : A widely used penicillin-class antibiotic, its synthesis from 6-APA and the mixed anhydride derived from the Dane salt of D-p-hydroxyphenylglycine is a well-established industrial process. researchgate.netpeptide.comescholarship.org The use of the Dane salt allows for efficient acylation of the 6-APA nucleus. google.com

Cefadroxil : A first-generation cephalosporin (B10832234), Cefadroxil is prepared by condensing a silylated derivative of 7-ADCA with the mixed anhydride of this compound. google.comgoogle.comnih.gov

Cefatrizin : The synthesis of this cephalosporin antibiotic also utilizes this compound as a critical side-chain intermediate. nih.gov

Table 1: Beta-Lactam Antibiotics Synthesized Using this compound

| Antibiotic | Class | Core Nucleus |

|---|---|---|

| Amoxicillin | Penicillin | 6-Aminopenicillanic Acid (6-APA) |

| Cefadroxil | Cephalosporin | 7-Aminodesacetoxycephalosporanic Acid (7-ADCA) |

| Cefatrizin | Cephalosporin | 7-Amino-3-(1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid |

Utilization in Peptide Synthesis Methodologies

The use of this compound is fundamentally an application of peptide synthesis methodology. nih.gov In any peptide synthesis, the key steps involve the protection of the N-terminus of one amino acid, activation of its C-terminus, and subsequent coupling with the N-terminus of another amino acid. proteogenix.science

The Dane salt itself is a specific type of N-protected amino acid derivative. The formation of the enamine from the reaction of D-p-hydroxyphenylglycine with a β-dicarbonyl compound effectively protects the amino group, preventing self-polymerization and directing the reaction to the carboxyl group. escholarship.org This protection is stable under the conditions required for the subsequent activation step, typically the formation of a mixed anhydride. peptide.comgoogle.com Once the coupling reaction is complete, the enamine protecting group can be readily removed by acid hydrolysis to reveal the free amino group of the newly formed peptide bond. google.com

While its most frequent application is in the synthesis of the β-lactam antibiotics mentioned previously, the principle is broadly applicable. The p-hydroxyphenylglycine (HPG) moiety is a non-proteinogenic amino acid that is a crucial structural component of other complex peptide natural products, such as the vancomycin (B549263) group of glycopeptide antibiotics. nih.govwikipedia.orgnih.gov In these natural products, the HPG residue plays a key role in maintaining the rigid conformation necessary for biological activity. nih.govresearchgate.net The chemical synthesis strategies employing the Dane salt mirror the need to control reactivity at the amino and carboxyl termini, a central challenge in the chemical synthesis of all peptides. proteogenix.scienceyoutube.com

Exploration in the Construction of Other Complex Chiral Molecules

D-p-Hydroxyphenylglycine is an important chiral building block, or synthon, in organic chemistry. google.com Its value stems from the two stereocenters and functional groups that can be manipulated for the construction of more complex structures. The optically active D-enantiomer is particularly valuable as a starting material for semi-synthetic antibiotics. google.comnih.gov

A significant body of research has focused on the efficient production of enantiomerically pure D-p-hydroxyphenylglycine itself. nih.gov Many of these methods rely on the resolution of a racemic mixture of DL-p-hydroxyphenylglycine through crystallization-induced asymmetric transformation. researchgate.netdocumentsdelivered.comgoogle.com This process involves forming a diastereomeric salt with a chiral resolving agent, such as D-3-bromocamphor-8-sulfonic acid, which allows for the preferential crystallization of the desired D-isomer salt. researchgate.net

However, the application of this compound as a chiral auxiliary—a group that is temporarily incorporated to direct the stereochemistry of a reaction on a different part of the molecule before being removed—is not widely reported in the surveyed literature. wikipedia.orgsigmaaldrich.com Its primary role remains that of a chiral precursor where its own stereochemistry is incorporated into the final product, as seen in the antibiotic syntheses. The exploration of this specific Dane salt for the construction of other families of complex chiral molecules beyond β-lactams appears to be a limited area of investigation based on available research.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and "Green" Synthetic Routes

The chemical industry is increasingly shifting towards "green" chemistry to minimize environmental impact. In the context of D-p-Hydroxyphenylglycine Dane salt synthesis, this translates to developing routes that reduce waste, use less hazardous reagents, and operate under milder conditions.

A significant area of progress is the biocatalytic production of D-p-hydroxyphenylglycine (D-HPG), the direct precursor to the Dane salt. Traditional chemical methods for D-HPG synthesis often involve harsh conditions and generate significant chemical waste. In contrast, enzymatic and whole-cell biocatalytic processes offer a more environmentally benign alternative. For instance, the use of recombinant Escherichia coli and Pseudomonas putida strains has been explored for the production of D-HPG from starting materials like DL-hydroxyphenylhydantoin and even from basic feedstocks like glucose. researchgate.netnih.gov These biocatalytic routes operate at ambient temperatures and pressures in aqueous media, thereby reducing energy consumption and avoiding the use of toxic organic solvents.

Multi-enzyme cascade reactions are another promising green approach. By combining several enzymatic steps in a single pot, it is possible to synthesize D-HPG with high efficiency and atom economy. beilstein-journals.org This approach minimizes the need for intermediate purification steps, which are often resource-intensive. Furthermore, the development of integrated processes that recycle by-products, such as the p-hydroxyphenylglycine formed during amoxicillin (B794) synthesis, back into the production of the side-chain precursor, contributes to a more circular and sustainable economy. researchgate.netnih.gov

The table below summarizes some of the key biocatalytic approaches for the synthesis of D-p-hydroxyphenylglycine.

| Biocatalytic System | Starting Material | Key Enzymes/Organisms | Advantages |

| Whole-cell biocatalysis | DL-hydroxyphenylhydantoin | Recombinant E. coli, Pseudomonas putida | Milder reaction conditions, reduced waste |

| Multi-enzyme cascade | L-Tyrosine | Four-enzyme cascade in E. coli | High conversion and yield, reduced purification steps |

| Co-culture system | Glucose | Engineered E. coli and P. putida | Use of renewable feedstock, cofactor self-sufficiency |

Novel Catalytic Systems for Enantioselective Transformations

The stereochemistry of the D-p-hydroxyphenylglycine moiety is critical for the biological activity of the final antibiotic. Therefore, developing highly enantioselective catalytic systems is a major research focus. While enzymatic methods for D-HPG synthesis are inherently enantioselective, research is ongoing to discover and engineer enzymes with improved activity, stability, and substrate specificity. pharmafeatures.com

For the subsequent conversion of D-HPG to the Dane salt, which involves the protection of the amino group, there is potential for the development of novel catalysts. The traditional method involves reacting D-HPG with a β-keto ester like methyl acetoacetate (B1235776) in the presence of a base. Future research could explore the use of more efficient and selective catalysts to improve the yield and purity of the Dane salt. This could include the use of organocatalysts or metal-based catalysts that can operate under milder conditions and with higher turnover numbers.

The enzymatic N-acylation of amino acids is an emerging area that could offer a highly selective and green alternative for the formation of the Dane salt. The use of aminoacylases that can catalyze the acylation of amino acids in aqueous media is a promising avenue for future investigation. pharmasalmanac.com

Advanced Reaction Engineering for Improved Yields and Selectivities

Process intensification through advanced reaction engineering is a key strategy to improve the efficiency and sustainability of chemical processes. pharmafeatures.comcobaltcommunications.comcetjournal.itsharif.edu In the context of this compound synthesis, this involves moving from traditional batch reactors to more efficient continuous flow systems.

Microreactors, with their high surface-area-to-volume ratio, offer significant advantages in terms of heat and mass transfer, leading to better control over reaction conditions, improved yields, and higher selectivity. pharmafeatures.comcobaltcommunications.com The use of continuous flow chemistry can also enable the safe use of highly reactive intermediates and can facilitate the integration of reaction and separation steps, leading to more streamlined and efficient processes. nih.gov For the synthesis of the Dane salt, a continuous process could involve the continuous feeding of D-HPG and the β-keto ester into a flow reactor, with the product being continuously removed and crystallized. This approach has the potential to significantly improve productivity and reduce operational costs.

The table below highlights the potential benefits of applying advanced reaction engineering to Dane salt synthesis.

| Technology | Potential Advantages |

| Continuous Flow Chemistry | Improved process control, enhanced safety, easier scale-up |

| Microreactors | Excellent heat and mass transfer, higher yields and selectivity |

| Process Intensification | Reduced equipment size, lower energy consumption, less waste |

Computational Chemistry Approaches for Reaction Mechanism Elucidation and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an increasingly powerful tool for understanding and predicting chemical reactions. nih.govrsc.org In the synthesis of this compound, computational methods can be employed to elucidate the reaction mechanism of the N-acylation of D-HPG with a β-keto ester.

By modeling the reaction at a molecular level, it is possible to identify the transition states and intermediates, and to calculate the activation energies for different reaction pathways. This information can be invaluable for optimizing reaction conditions and for designing more efficient catalysts. For example, DFT studies could be used to investigate the role of different bases or catalysts in the reaction, and to predict which catalysts would be most effective.

Furthermore, computational modeling can be used to predict the properties of different protecting groups and to design novel protecting groups with improved characteristics. Molecular modeling can also be used to study the crystallization process of the Dane salt, which is a critical step in its purification. Understanding the factors that influence crystal growth and morphology can help to develop more efficient and reproducible crystallization processes. First-principles molecular dynamics modeling, for instance, can provide insights into the behavior of molten salt systems, which could be relevant for understanding the crystallization from a reaction mixture.

Q & A

Q. What experimental methods are recommended for determining the solubility of D-p-Hydroxyphenylglycine Dane Salt (HPGD) in organic solvents?

Solubility measurements are critical for crystallization and purification processes. A laser-monitored dynamic method is widely used, where solubility in alcohols (e.g., methanol, ethanol) is measured between 293–343 K. Data can be correlated using semiempirical equations like the modified Apelblat model, which provides high accuracy (±1.5% relative error) . For mixed solvents (e.g., methanol-ethanol mixtures), phase diagrams and ternary solubility models should be employed to account for solvent interactions .

Q. How should researchers safely handle and store HPGD to prevent degradation or contamination?

HPGD should be stored at 2–8°C in airtight, light-protected containers to avoid hygroscopic degradation. Waste must be segregated and disposed via certified chemical waste services to prevent environmental contamination. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory during handling. Cross-contamination risks are minimized by using dedicated glassware and avoiding shared equipment with incompatible reagents .

Q. What analytical techniques are suitable for characterizing HPGD purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR; e.g., H and C spectra) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like the hydroxyl (–OH) and carboxylate (–COO⁻) moieties . X-ray diffraction (XRD) can resolve crystalline forms, particularly for salt polymorphs .

Advanced Research Questions

Q. How can enzymatic synthesis of HPGD be optimized to improve yield and enantiomeric excess?

Enzymatic production via Agrobacterium sp. or Sinorhizobium morelens S-5 from DL-5-p-hydroxyphenylhydantoin requires precise control of pH (7.0–7.5) and temperature (35–40°C). Co-expression of D-hydantoinase and N-carbamoylase in recombinant Bacillus subtilis enhances catalytic efficiency. Kinetic studies show substrate inhibition above 50 mM; fed-batch strategies mitigate this, achieving >90% conversion rates . Rational enzyme design, such as meso-diaminopimelate dehydrogenase engineering, further improves reductive amination activity .

Q. What experimental approaches resolve contradictions in solubility data across different solvent systems?

Discrepancies often arise from solvent polarity and hydrogen-bonding capacity. For example, HPGD solubility in methanol (polar protic) is 25% higher than in isopropanol (less polar) at 298 K. To reconcile conflicting datasets, use Hansen solubility parameters (HSPs) to quantify solvent-solute interactions. Statistical tools like ANOVA can identify outliers caused by impurities or measurement artifacts .

Q. How can computational modeling predict HPGD’s physicochemical properties for novel applications?

Density functional theory (DFT) simulations calculate thermodynamic properties (e.g., Gibbs free energy of dissolution) and predict solubility in untested solvents. Molecular dynamics (MD) models assess salt stability under varying pH and temperature conditions. These methods reduce experimental workload by 30–40% in pre-screening solvent systems .

Q. What strategies address challenges in scaling up HPGD synthesis while maintaining stereochemical purity?

Pilot-scale production faces racemization risks during crystallization. Anti-solvent crystallization with ethanol/water mixtures (3:1 v/v) at controlled cooling rates (0.5°C/min) minimizes this. In-line PAT (process analytical technology), such as Raman spectroscopy, monitors enantiomeric excess in real time. Regulatory compliance with HG/T 5804-2021 standards ensures batch consistency .

Data Interpretation and Validation

Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) for HPGD derivatives?

Cross-validate using orthogonal techniques: compare experimental NMR shifts with databases (e.g., SDBS) and run 2D-COSY to confirm coupling patterns. For ambiguous peaks, high-resolution mass spectrometry (HRMS) verifies molecular formulae. Collaborative inter-laboratory studies reduce instrument-specific biases .

Q. What statistical methods are appropriate for analyzing reproducibility in HPGD synthesis experiments?

Use the Horwitz ratio (H_r = \frac{\text{%RSD}_{\text{observed}}}{\text{%RSD}_{\text{Horwitz}}}) to assess inter-laboratory reproducibility. For in-lab replicates, Grubbs’ test identifies outliers, and Bland-Altman plots quantify method agreement. Multivariate analysis (e.g., PCA) isolates variables impacting yield, such as agitation speed or enzyme concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.